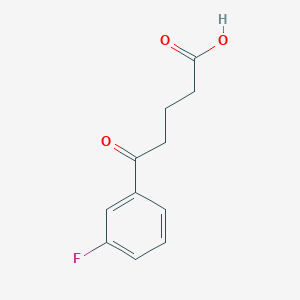

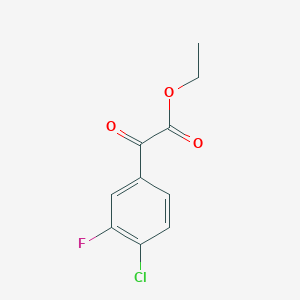

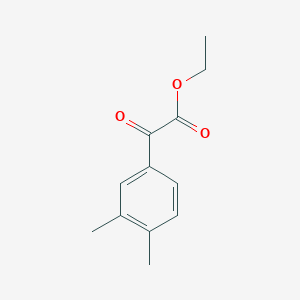

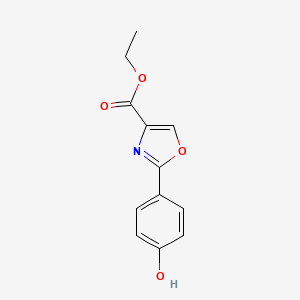

5-(3-Fluorophenyl)-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorophenyl compounds are a class of organic compounds that contain a phenyl group substituted with one or more fluorine atoms . They are used in various fields due to their unique properties, such as in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of boronic esters . For example, the protodeboronation of pinacol boronic esters has been reported . Another method involves the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be determined using various spectroscopic techniques . For example, 3-(3-fluorophenyl)propanoic acid has a molecular formula of C9H9FO2 .Chemical Reactions Analysis

Fluorophenyl compounds can undergo various chemical reactions. For instance, they can participate in Suzuki cross-coupling reactions . They can also be involved in the preparation of phenylboronic catechol esters and the synthesis of benzopyranone derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can be determined using various analytical techniques . For example, 3-(3-fluorophenyl)propanoic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

The core structure of 5-(3-Fluorophenyl)-5-oxovaleric acid, particularly the 1,2,4-triazole-5-thione core with a 3-fluorophenyl moiety, has been identified as a potential scaffold for developing new antimicrobial agents. This compound could be instrumental in creating treatments that have multiple mechanisms of action, which is beneficial in preventing the development of resistant forms of bacteria and fungi .

Synthesis of Schiff Bases

Schiff bases derived from 5-(3-Fluorophenyl)-5-oxovaleric acid have shown promise in the treatment of infectious diseases. These compounds have been evaluated for their antibacterial and antifungal activities, with some demonstrating moderate antifungal activity against Candida spp. The highest activity against C. albicans was shown by a compound with a 4-methoxyphenyl moiety .

Cytotoxicity Studies

The synthesized Schiff bases from 5-(3-Fluorophenyl)-5-oxovaleric acid have also been subjected to cytotoxicity studies to determine their safety profile. These studies are crucial for assessing the potential use of these compounds in medical applications, ensuring that they are not only effective but also safe for human use .

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of 5-(3-Fluorophenyl)-5-oxovaleric acid to understand their interaction with biological targets such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase. These studies help elucidate the mechanism of antibacterial and antifungal activity, which is essential for drug design .

Research on Drug-Resistant Strains

Given the emergence of drug-resistant strains of bacteria and fungi, 5-(3-Fluorophenyl)-5-oxovaleric acid and its derivatives can be pivotal in the research and development of new treatments that can overcome resistance mechanisms. This research is critical in the ongoing battle against infectious diseases .

Development of pH-Responsive Nano-Drug Delivery Systems

Although not directly related to 5-(3-Fluorophenyl)-5-oxovaleric acid, the research on pH-responsive nano-drug delivery systems that target the acidic microenvironment of tumors can be informed by the structural insights gained from studying this compound. The knowledge acquired can contribute to the design of hydrophobic polyesters with multiple pendent phenylboronic acid groups .

Mecanismo De Acción

The mechanism of action of fluorophenyl compounds can vary depending on their specific structure and the biological system they interact with . For example, some indole derivatives, which are structurally similar to fluorophenyl compounds, have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the handling and use of fluorophenyl compounds can be found in their respective safety data sheets . For example, 3-fluorophenyl isocyanate is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDBDUOSNLRJAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374652 |

Source

|

| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)-5-oxovaleric acid | |

CAS RN |

845790-38-7 |

Source

|

| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

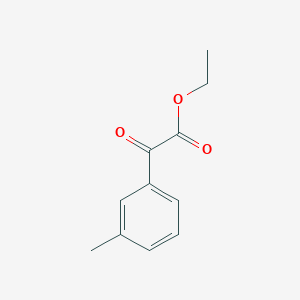

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)